N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorobenzylidene group, a hydrazino group, and a dimethoxybenzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydrazino group may form hydrogen bonds or coordinate with metal ions, while the dichlorobenzylidene group may participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- 2-(2-(2,3-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
Uniqueness
N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to the presence of both dichlorobenzylidene and dimethoxybenzamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups is not commonly found in other similar compounds, making it a valuable compound for further research and development .
Properties
CAS No. |
764653-22-7 |
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Molecular Formula |
C18H17Cl2N3O4 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-26-14-7-6-11(8-15(14)27-2)18(25)21-10-16(24)23-22-9-12-4-3-5-13(19)17(12)20/h3-9H,10H2,1-2H3,(H,21,25)(H,23,24)/b22-9+ |
InChI Key |
JNMMOKJSMOEICK-LSFURLLWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)OC |
Origin of Product |
United States |
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